molecular formula C22H23N5O3 B2801129 N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1007932-49-1

N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2801129
CAS No.: 1007932-49-1
M. Wt: 405.458
InChI Key: PHLMTIOMOUVWTO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound has been involved in various synthetic procedures and structural analyses, contributing to organic chemistry and material science. For instance, studies have involved the synthesis of related acetamide derivatives and the exploration of their structural conformations and molecular interactions. Notable is the synthesis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline derivatives and their subsequent structural analysis, highlighting the synthesis routes and structural dimensions of such compounds (Skladchikov et al., 2013). Similar studies have also focused on the crystal structures of N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, further contributing to the understanding of molecular conformations in acetanilides (Gowda et al., 2007).

Heterocyclic Chemistry

The compound is significant in heterocyclic chemistry, where it participates in the formation of various heterocyclic structures. Research has explored the reactions of related compounds with ethyl acetoacetate, resulting in different cyclic products, thereby contributing to the knowledge in the field of heterocyclic chemistry (Lavergne et al., 1975).

Bioactivity and Molecular Docking

Some studies have ventured into the bioactivity spectrum of related compounds, including their antibacterial, antifungal, and antitubercular activities. One notable research synthesized a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives and evaluated their bioactivity. The study also involved molecular docking to understand the binding affinities of these compounds, indicating their potential as biological agents (Khan et al., 2019).

Pharmaceutical Potential

The compound and its derivatives have been studied for their potential pharmaceutical applications. For instance, the synthesis and evaluation of alkanamide derivatives for their anticonvulsant activity highlight the therapeutic potential of these compounds (Tarikogullari et al., 2010).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-12-8-9-16(10-15(12)4)27-21(29)19-20(22(27)30)26(25-24-19)11-17(28)23-18-13(2)6-5-7-14(18)3/h5-10,19-20H,11H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLMTIOMOUVWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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